tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
CAS No.:
Cat. No.: VC13833219
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO4 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | tert-butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |
| Standard InChI | InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-6-11(7-13)4-8(12)5-15-11/h8,13H,4-7H2,1-3H3/t8-,11-/m0/s1 |
| Standard InChI Key | MXDZFXHHNOXHLF-KWQFWETISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CO2)CO |
| SMILES | CC(C)(C)OC(=O)N1CC2(CC1CO2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(CC1CO2)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, reflects its intricate bicyclic framework. The bicyclo[2.2.1]heptane system consists of two fused rings—a five-membered ring containing oxygen (oxa) and nitrogen (aza) atoms and a two-membered bridge. The stereochemical configuration at the 1S and 4S positions ensures spatial orientation critical for its reactivity and biological activity . The tert-butyl ester group at position 5 and the hydroxymethyl group at position 1 further modulate its physicochemical properties, such as solubility and stability.
The SMILES notation, , encodes the stereochemistry and connectivity, highlighting the bicyclic core and substituents . Computational descriptors, including a hydrogen bond donor count of 1 and a rotatable bond count of 2, underscore its potential for molecular interactions and conformational flexibility .
Physicochemical Properties
Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of tert-Butyl (1S,4S)-1-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.27 g/mol | |
| XLogP3-AA | ~1.1 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 2 | |
| Storage Conditions | Sealed in dry, 2–8°C |
The compound’s hydrophilicity, driven by the hydroxymethyl group, contrasts with the hydrophobic tert-butyl ester, creating a balance that enhances its utility in both aqueous and organic media.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step organic reactions, typically beginning with the construction of the bicyclo[2.2.1]heptane core. Key steps include:
-
Cyclization: Formation of the oxa-aza bicyclic system via intramolecular nucleophilic substitution or ring-closing metathesis.
-
Functionalization: Introduction of the hydroxymethyl group through aldol condensation or reduction of a carbonyl precursor.
-
Esterification: Protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions.
Purification via column chromatography or recrystallization ensures high purity (>95%), as required for pharmaceutical intermediates.
Industrial Optimization
Industrial-scale production employs continuous flow reactors and heterogeneous catalysts to enhance yield and reduce waste. For example, palladium-on-carbon catalysts facilitate selective hydrogenation, while immobilized enzymes enable stereospecific transformations. Process analytical technology (PAT) monitors reaction progress in real time, ensuring consistency.
Applications in Medicinal Chemistry and Drug Discovery
Building Block for Bioactive Molecules
The compound’s rigid bicyclic scaffold mimics natural product frameworks, making it valuable for designing protease inhibitors and receptor modulators. Its hydroxymethyl group serves as a handle for further derivatization, enabling the synthesis of analogs with tailored pharmacokinetic profiles.
Enzyme Inhibition Studies
Preliminary studies suggest affinity for serine proteases and metalloenzymes, attributed to hydrogen bonding between the hydroxymethyl group and catalytic residues. Molecular docking simulations reveal favorable binding energies in the nanomolar range, positioning it as a lead compound for antiviral and anti-inflammatory agents.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Precautionary measures include using personal protective equipment (PPE) and ensuring adequate ventilation during handling .
Environmental Considerations
While no specific ecotoxicity data are available, its low biodegradability warrants cautious disposal to prevent environmental accumulation .
Future Research Directions
-
Biological Screening: Comprehensive in vitro and in vivo assays to evaluate therapeutic potential.
-
Synthetic Methodology: Development of enantioselective routes to access non-natural stereoisomers.
-
Formulation Studies: Optimization of delivery systems to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume